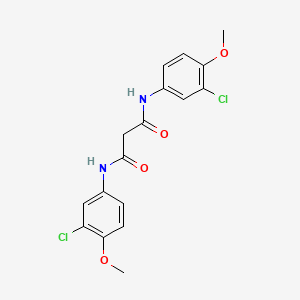
2-(1H-1,3-benzodiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one
Descripción general
Descripción
2-(1H-1,3-benzodiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one, commonly referred to as BTE, is a chemical compound with a broad range of applications in both scientific research and industrial processes. BTE is a heterocyclic compound, which is a type of organic compound containing a ring structure of atoms with at least one atom being a different element than the other atoms in the ring. BTE is an important compound due to its structural and chemical properties, which make it a useful tool in a variety of scientific and industrial applications.
Mecanismo De Acción
The mechanism of action of BTE is not completely understood. However, it is believed that BTE acts as an electron-withdrawing group, which decreases the electron density of the compound and increases its reactivity. This increased reactivity makes BTE a useful reagent in a variety of synthetic reactions.
Biochemical and Physiological Effects
BTE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antimicrobial activity, suggesting that it may have some potential applications in the pharmaceutical industry. Additionally, BTE has been shown to have some antioxidant activity, which may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using BTE in laboratory experiments is its relatively low cost and availability. Additionally, BTE is relatively stable and can be used in a variety of synthetic reactions. The main limitation of using BTE in laboratory experiments is its relatively low reactivity, which can make it difficult to use in some reactions.
Direcciones Futuras
There are a number of potential future directions for the use of BTE in scientific research. BTE could be used in the synthesis of more complex heterocyclic compounds, which could be used as pharmaceuticals or other materials. Additionally, BTE could be used as a catalyst in the synthesis of polymers and other materials. Furthermore, BTE could be studied further to better understand its biochemical and physiological effects, which could lead to potential applications in the pharmaceutical industry. Finally, BTE could be used in the development of new synthetic methods, which could be used to synthesize a variety of compounds.
Aplicaciones Científicas De Investigación
BTE has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, as well as a reagent in the synthesis of a variety of heterocyclic compounds. BTE has also been used as a catalyst in the synthesis of polymers and other materials. Additionally, BTE has been used in the synthesis of pharmaceuticals, such as antifungal agents, and as a model compound for studying the reactivity of heterocyclic compounds.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-11(12-6-3-7-17-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAQHQYQSUKLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250001 | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-(2-thienyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one | |
CAS RN |
728907-97-9 | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-(2-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728907-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-(2-thienyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[5-(Methylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B3386335.png)
![7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline](/img/structure/B3386343.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B3386350.png)




![2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B3386400.png)
![5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid](/img/structure/B3386405.png)
